Butyl 4-amino-4-methylpiperidine-1-carboxylate
Description
Butyl 4-amino-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a butyl ester group at the 1-position, an amino group, and a methyl substituent at the 4-position of the piperidine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, often serving as an intermediate for pharmaceuticals or catalysts. Its tert-butyl analogs are widely used as protective groups in peptide synthesis and drug development due to their stability under basic conditions and ease of removal under acidic conditions .
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
butyl 4-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-9-15-10(14)13-7-5-11(2,12)6-8-13/h3-9,12H2,1-2H3 |
InChI Key |
JETDPXXDGSMHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCC(CC1)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-amino-4-methylpiperidine with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-amino-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Targeted Protein Degradation
One of the most notable applications of butyl 4-amino-4-methylpiperidine-1-carboxylate is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed for targeted protein degradation, allowing for the selective removal of specific proteins associated with diseases such as cancer. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation of the degrader, thereby optimizing drug-like properties and improving efficacy in therapeutic contexts .
1.2 Synthesis of Bioactive Molecules
This compound is utilized in the synthesis of various bioactive molecules, particularly those targeting specific receptors or enzymes. For instance, it has been employed as an intermediate in the preparation of beta-lactamase inhibitors, which are crucial for combating antibiotic resistance. The compound facilitates the synthesis of complex structures that can inhibit bacterial resistance mechanisms when used alongside beta-lactam antibiotics .
Chemical Properties and Safety
2.1 Chemical Structure and Properties
The molecular formula for this compound is CHNO. It features a piperidine ring substituted with an amino group and a carboxylate ester, contributing to its reactivity and utility in organic synthesis .
2.2 Safety Considerations
While this compound has valuable applications, it also poses certain hazards. It is classified as harmful if swallowed and can cause severe skin burns and eye damage. Proper handling procedures must be followed to mitigate risks associated with its use .
Case Studies and Research Findings
3.1 Optimization Studies
Recent studies have focused on optimizing the pharmacokinetic properties of compounds derived from this compound. For example, research has demonstrated that modifications to its structure can lead to improved potency against specific targets while minimizing off-target effects. Such optimization efforts are crucial for enhancing therapeutic outcomes in clinical settings .
3.2 Development of New Therapeutics
Research has also highlighted the potential of this compound in developing new therapeutics for various conditions, including neurological disorders and cancers. Its ability to modulate protein interactions makes it a candidate for further exploration in drug discovery pipelines aimed at creating innovative treatments .
Mechanism of Action
The mechanism of action of Butyl 4-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or neurotransmission.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents/Features |
|---|---|---|---|---|
| This compound | C11H22N2O2 | 214.31 | Not provided | Butyl ester, 4-amino, 4-methyl |
| Benzyl 4-aminopiperidine-1-carboxylate | C13H18N2O2 | 234.30 | 120278-07-1 | Benzyl ester, 4-amino |
| tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 | 229.32 | 871115-32-1 | tert-Butyl ester, 4-amino, 4-(aminomethyl) |
| Benzyl 4-amino-4-methylpiperidine-1-carboxylate (Compound 11) | C14H20N2O2 | 248.32 | Not provided | Benzyl ester, 4-amino, 4-methyl |
| tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20N4O2 | 280.33 | 5985-24-0 | tert-Butyl ester, pyrazole ring at 4-position |
Key Observations :
- Amino Group Modifications: The addition of an aminomethyl group in tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate introduces a secondary amine, which may alter reactivity in nucleophilic substitutions or coordination chemistry .
- Heterocyclic Additions: The pyrazole-containing analog (tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate) introduces a planar heterocycle, likely influencing binding affinity in pharmaceutical targets .
Regulatory and Environmental Considerations
- Regulatory Status : Most analogs (e.g., butyl acrylate) are listed in global inventories (TSCA, DSL, IECSC) , but piperidine-carboxylates may require case-specific evaluations.
Biological Activity
Butyl 4-amino-4-methylpiperidine-1-carboxylate, also known as tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, is a compound with significant biological activity. Its structure includes a piperidine ring with an amino group and a carboxylate functionality, which are critical for its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- CAS Number : 343788-69-2
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Specific pathways involved in its mechanism of action include:
- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, altering their catalytic efficiency.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, which could influence neuronal signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications. Some notable activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi.
- Antiparasitic Potential : Investigations into its efficacy against malaria parasites have shown promise, particularly in inhibiting specific metabolic pathways crucial for parasite survival.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may have implications in modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
- Amino Group Positioning : Variations in the position of the amino group can lead to different binding affinities and biological effects.
- Alkyl Chain Length : Altering the butyl chain can influence lipophilicity and cellular uptake.
Q & A
Q. What are the standard synthetic protocols for Butyl 4-amino-4-methylpiperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Protection of functional groups : Use tert-butyl carbamate (Boc) to protect the piperidine nitrogen, followed by alkylation or amination steps .
- Coupling reactions : For introducing the butyl ester group, employ reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How should researchers characterize this compound spectroscopically?
- 1H/13C NMR : Dissolve in deuterated chloroform (CDCl3) and analyze at 400–600 MHz. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and piperidine protons (δ ~3.0–3.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ peak at m/z 229.32 for related derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often include acetonitrile/water with 0.1% TFA .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents .
- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, flush with saline solution and consult an ophthalmologist .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, THF or DMF may enhance nucleophilic substitution efficiency compared to dichloromethane .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or chiral catalysts for enantioselective synthesis .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How to resolve contradictions in reported biological activity data?
- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and standardized protocols (e.g., MTT assays for cytotoxicity) .
- Structure-Activity Relationship (SAR) Analysis : Modify specific substituents (e.g., replacing the butyl group with ethyl or benzyl) to isolate pharmacophoric motifs .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities toward targets like GPCRs or kinases, cross-referenced with experimental IC50 values .
Q. What strategies assess toxicity when toxicological data are limited?
- In Vitro Screening : Use Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
- Read-Across Methods : Compare to structurally similar compounds (e.g., piperidine derivatives with known LD50 values) .
- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations to detect reactive metabolites .
Q. How can this compound serve as an intermediate in complex molecule synthesis?
- Peptide Coupling : Activate the carboxylate group using HOBt (hydroxybenzotriazole) for amide bond formation with amino acids .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic moieties .
- Deprotection Strategies : Remove the Boc group with TFA (trifluoroacetic acid) to generate free amines for further functionalization .
Q. What computational methods enhance reaction design for derivatives?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Machine Learning (ML) : Train models on PubChem data to predict optimal solvents or catalysts for new reactions .
- Kinetic Modeling : Apply MATLAB or COMSOL to simulate mass transfer limitations in scaled-up syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
